Bromo[4-(propan-2-yl)phenyl]mercury
Description
Bromo[4-(propan-2-yl)phenyl]mercury (CAS 113680-26-5) is an organomercury compound with the formula HgBr(C₆H₄-C₃H₇), where the mercury atom is bonded to a bromine atom and a 4-isopropylphenyl group. This compound belongs to the arylmercury bromide family, characterized by their aromatic substituents and mercury-halogen bonds. Organomercury compounds are historically significant in catalysis and organic synthesis, though their use has declined due to toxicity concerns. The structural determination of such compounds often employs X-ray crystallography tools like SHELX , which is widely used for small-molecule refinement.
Properties
CAS No. |
113680-26-5 |
|---|---|
Molecular Formula |
C9H11BrHg |
Molecular Weight |
399.68 g/mol |
IUPAC Name |
bromo-(4-propan-2-ylphenyl)mercury |
InChI |
InChI=1S/C9H11.BrH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
USKMHPBJCRCSJG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[Hg]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[4-(propan-2-yl)phenyl]mercury typically involves the reaction of 4-(propan-2-yl)phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bromo[4-(propan-2-yl)phenyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylmercury compounds.
Oxidation and Reduction: Products include different oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Bromo[4-(propan-2-yl)phenyl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo[4-(propan-2-yl)phenyl]mercury involves its ability to form strong bonds with various nucleophiles. The mercury center can interact with sulfur-containing biomolecules, affecting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The phenyl ring and bromine atom also contribute to its reactivity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bromo[4-(propan-2-yl)phenyl]mercury with structurally related arylmercury bromides and other organomercury derivatives. Key differences arise from substituent effects on the aromatic ring or the nature of the organic group bonded to mercury.
Key Observations:
Substituent Effects: The 4-isopropyl group in this compound introduces steric bulk and hydrophobicity compared to simpler arylmercury bromides like Bromo(phenyl)mercury. This likely reduces solubility in polar solvents but may enhance stability in nonpolar environments .
Toxicity Profile: All organomercury compounds are highly toxic, but arylmercury derivatives like this compound are generally less volatile and less bioavailable than alkylmercury compounds (e.g., di(propan-2-yl)mercury, CAS 1071-39-2 ). However, their persistence in the environment remains a critical concern.
Applications :
- Bromo(phenyl)mercury has been used as a catalyst in organic synthesis, whereas this compound’s steric bulk may limit its catalytic utility but make it suitable for specialized ligand design.
- Thiophene- and naphthyl-substituted derivatives (e.g., Bromo(thiophen-2-yl)mercury) show promise in materials science due to their extended π-systems .
Research Findings and Limitations
- Synthetic Routes : Similar compounds, such as those with brominated biphenyl groups (e.g., 4′-Bromo-2-nitrobiphenyl, CAS 35450-34-1 ), suggest that electrophilic substitution or transmetalation reactions could synthesize the target compound.
- Data Gaps : The evidence lacks explicit data on melting points, solubility, or spectroscopic profiles. Further experimental studies are needed to quantify these properties.
Notes
- Toxicity and Handling : All mercury compounds require stringent safety protocols. Arylmercury derivatives can cause neurological and renal damage via chronic exposure.
- Regulatory Status: Many organomercury compounds are restricted under global chemical regulations (e.g., Minamata Convention).
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